molecular formula C11H9BrO2 B3274701 Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate CAS No. 61266-35-1

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

Cat. No. B3274701
CAS RN: 61266-35-1
M. Wt: 253.09 g/mol
InChI Key: QATQZSUUYWJNPO-UHFFFAOYSA-N
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Description

“Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate” is a chemical compound with the molecular formula C11H9BrO2 . It has a molecular weight of 253.09 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate group) and a 3-bromoprop-1-yn-1-yl group .


Physical And Chemical Properties Analysis

“Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate” has a molecular weight of 253.09200 . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Base-Catalyzed Intramolecular [4+2]-Cycloaddition

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate can be used in base-catalyzed intramolecular [4+2]-cycloaddition reactions . This process involves the cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .

Synthesis of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

This compound is used in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives have various applications in medicinal chemistry.

Propargylation of Dianion of Beta-Keto Esters

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate acts as a propargylating agent and is used for the alkylation of the dianion of beta-keto esters at the gamma-carbon . This reaction is important in the synthesis of various organic compounds.

Synthesis of Allenic Alcohols and Terminal Conjugated Enynes

This compound plays an important role in the synthesis of allenic alcohols and terminal conjugated enynes . These compounds are important in the field of synthetic organic chemistry.

Synthesis of Propargyl Compounds

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate can be used in the synthesis of propargyl compounds . These compounds have shown cytotoxic activity against various cell lines, indicating their potential use in cancer research .

Synthesis of Isomeric N-[7-bromo-2(3)-methyl-1-phenylnaphthalen-3(2)-ylmethyl]piperidines and -morpholines

An accessible method has been developed for the synthesis of 6-bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromides, isomeric N-[7-bromo-2(3)-methyl-1-phenylnaphthalen-3(2)-ylmethyl]piperidines and -morpholines, and their 7-methyl-substituted analogs . These compounds have potential applications in various fields of chemistry.

properties

IUPAC Name

methyl 4-(3-bromoprop-1-ynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATQZSUUYWJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00819098
Record name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00819098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

CAS RN

61266-35-1
Record name Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00819098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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